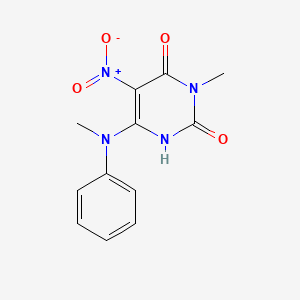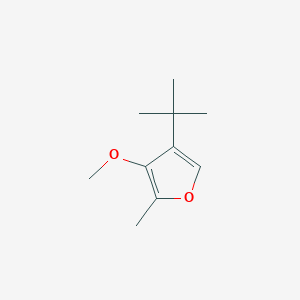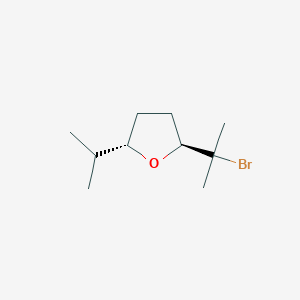
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is a heterocyclic compound that belongs to the pyrimidine family This compound is characterized by its unique structure, which includes a pyrimidine ring substituted with a methyl group, a nitro group, and an N-methylanilino group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione typically involves the following steps:
Starting Materials: The synthesis begins with the selection of appropriate starting materials, such as 3-methyluracil, N-methylaniline, and nitric acid.
Nitration: The nitration of 3-methyluracil is carried out using nitric acid under controlled conditions to introduce the nitro group at the 5-position of the pyrimidine ring.
Amination: The resulting 5-nitro-3-methyluracil is then subjected to amination with N-methylaniline to form the desired compound.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of continuous flow reactors and automated systems can enhance the efficiency and scalability of the production process.
Analyse Chemischer Reaktionen
Types of Reactions
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione undergoes various chemical reactions, including:
Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.
Reduction: The compound can undergo reduction reactions to form different derivatives.
Substitution: The methyl and N-methylanilino groups can participate in substitution reactions, leading to the formation of new compounds.
Common Reagents and Conditions
Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.
Substitution: Various nucleophiles and electrophiles can be used under suitable conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, reduction of the nitro group can yield 3-methyl-6-(N-methylanilino)-5-amino-1H-pyrimidine-2,4-dione.
Wissenschaftliche Forschungsanwendungen
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione has a wide range of scientific research applications:
Chemistry: It is used as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound’s derivatives have shown potential as enzyme inhibitors and receptor modulators.
Medicine: Research is ongoing to explore its potential as an antimicrobial and anticancer agent.
Industry: It is used in the development of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione involves its interaction with specific molecular targets and pathways. The nitro group can undergo reduction to form reactive intermediates that interact with cellular components. The N-methylanilino group can modulate the compound’s binding affinity to various receptors and enzymes, influencing its biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
3-methyl-6-(N-methylanilino)-1H-pyrimidine-2,4-dione: Lacks the nitro group, which affects its reactivity and biological activity.
5-nitro-1H-pyrimidine-2,4-dione: Lacks the methyl and N-methylanilino groups, resulting in different chemical properties and applications.
Uniqueness
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione is unique due to the presence of all three substituents (methyl, nitro, and N-methylanilino) on the pyrimidine ring. This combination of functional groups imparts distinct chemical reactivity and biological activity, making it a valuable compound for various research applications.
Eigenschaften
| 58758-67-1 | |
Molekularformel |
C12H12N4O4 |
Molekulargewicht |
276.25 g/mol |
IUPAC-Name |
3-methyl-6-(N-methylanilino)-5-nitro-1H-pyrimidine-2,4-dione |
InChI |
InChI=1S/C12H12N4O4/c1-14(8-6-4-3-5-7-8)10-9(16(19)20)11(17)15(2)12(18)13-10/h3-7H,1-2H3,(H,13,18) |
InChI-Schlüssel |
UKHSPSNBMCSNKM-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C(=O)C(=C(NC1=O)N(C)C2=CC=CC=C2)[N+](=O)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.




![2-[(6-Bromo-3-chloro-5-nitropyrazin-2-yl)amino]ethan-1-ol](/img/structure/B12905411.png)
![Ethyl 2-chloro-6-[(4,6-dimethoxypyrimidin-2-yl)sulfanyl]benzoate](/img/structure/B12905413.png)



![2-[(5Z)-5-[(2E)-2-(1-ethylpyrrolidin-2-ylidene)ethylidene]-4-oxo-2-sulfanylidene-1,3-thiazolidin-3-yl]ethanesulfonic acid](/img/structure/B12905484.png)
